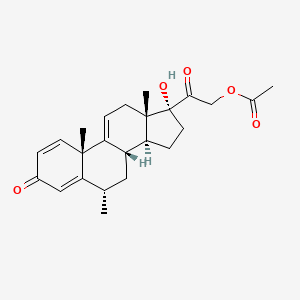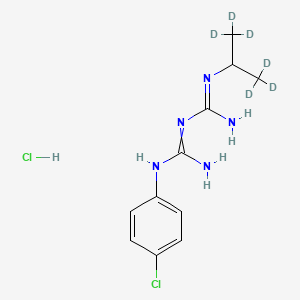
Chlorguanide-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorguanide-d6 Hydrochloride, also known as N-4-Chlorophenyl-N’- (1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride, is a labeled analogue of Chlorguanide. It is primarily used as an antimalarial agent. This compound is a deuterated form of Chlorguanide, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the compound .
Méthodes De Préparation
The synthesis of Chlorguanide-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated isopropylamine. This is followed by the reaction with 4-chlorophenyl isocyanate to form the intermediate product. The final step involves the reaction of this intermediate with cyanamide to produce Chlorguanide-d6, which is then converted to its hydrochloride salt .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Chlorguanide-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can produce reduced derivatives .
Applications De Recherche Scientifique
Chlorguanide-d6 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Chlorguanide under different conditions.
Biology: Used in studies to understand the metabolism and pharmacokinetics of Chlorguanide in biological systems.
Medicine: Used in the development of new antimalarial drugs and in studies to understand the mechanism of action of existing drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
Mécanisme D'action
Chlorguanide-d6 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. By inhibiting this enzyme, this compound prevents the malaria parasite from reproducing and spreading within the host .
Comparaison Avec Des Composés Similaires
Chlorguanide-d6 Hydrochloride is similar to other antimalarial compounds such as Proguanil and Atovaquone. its deuterated form makes it unique and valuable for scientific research. The incorporation of deuterium atoms can alter the pharmacokinetics and metabolism of the compound, providing valuable insights into its behavior in biological systems .
Similar compounds include:
Proguanil: A non-deuterated analogue of this compound, used as an antimalarial drug.
Atovaquone: Another antimalarial drug that is often used in combination with Proguanil.
Propriétés
Formule moléculaire |
C11H17Cl2N5 |
|---|---|
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
Clé InChI |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
SMILES canonique |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


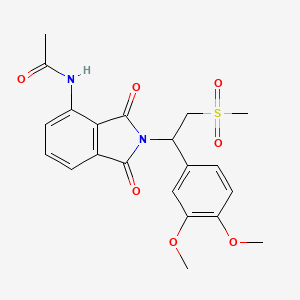
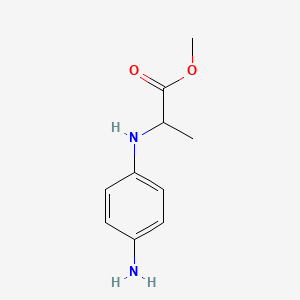
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


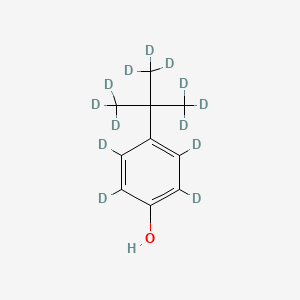
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
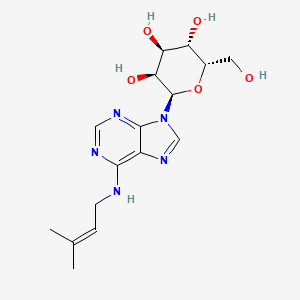
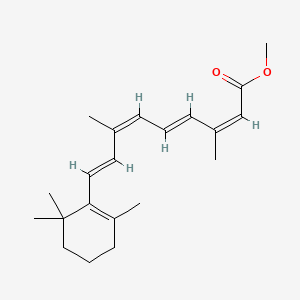

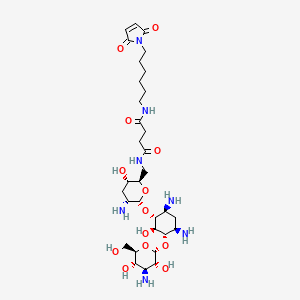
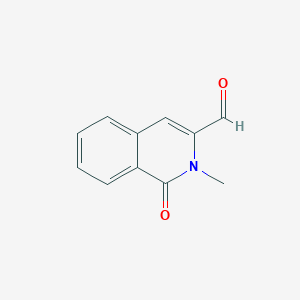
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
